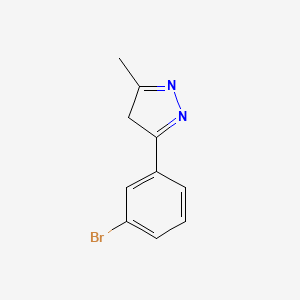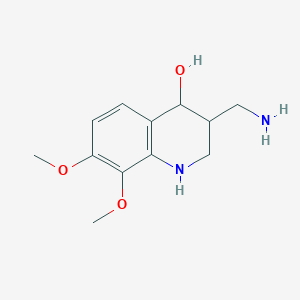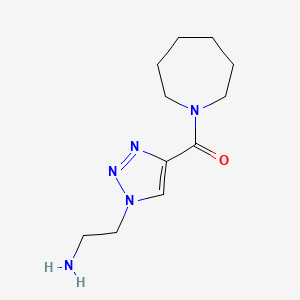![molecular formula C10H9ClN4O B11871218 N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide CAS No. 88660-73-5](/img/structure/B11871218.png)
N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method starts with commercially available 2,6-dichloroquinoxaline. The reaction of 2,6-dichloroquinoxaline with 2-hydroxybenzonitrile using potassium carbonate as a base and N,N-dimethylformamide as a solvent yields 2-((6-chloroquinoxalin-2-yl)oxy)benzonitrile. This intermediate is then reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound .
Analyse Des Réactions Chimiques
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the quinoxaline ring, leading to the formation of various derivatives.
Applications De Recherche Scientifique
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide has several scientific research applications:
Agriculture: Quinoxaline compounds are used as agricultural agents due to their ability to inhibit the growth of harmful microorganisms.
Materials Science: Quinoxaline derivatives are employed in the development of fluorescent materials, dyes, electroluminescent materials, organic semiconductors, and organic light-emitting devices.
Mécanisme D'action
The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, resulting in anticancer activity .
Comparaison Avec Des Composés Similaires
N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide can be compared with other quinoxaline derivatives such as:
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Known for its antibacterial activity.
4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide: Exhibits anticancer properties.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Shows potential as an antimicrobial agent.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Propriétés
Numéro CAS |
88660-73-5 |
|---|---|
Formule moléculaire |
C10H9ClN4O |
Poids moléculaire |
236.66 g/mol |
Nom IUPAC |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
Clé InChI |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)

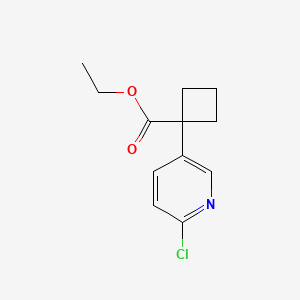
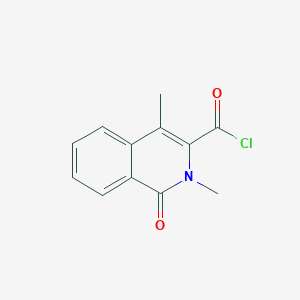
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

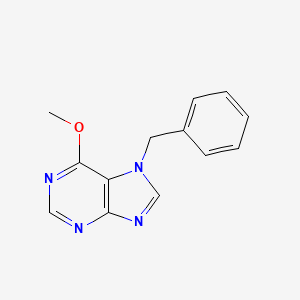
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
